(R)-(-)-QNB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMITUYOCPPQLE-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6581-06-2, 62869-69-6 | |
| Record name | BZ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinuclidinyl benzilate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062869696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-(-)-Quinuclidinyl benzilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINUCLIDINYL BENZILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69DLR7470 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINUCLIDINYL BENZILATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF416M2D3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Muscarinic Receptor Interactions
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
(R)-(-)-Quinuclidinyl benzilate, commonly abbreviated as (R)-(-)-QNB, is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). Its interaction with these receptors has been a subject of extensive research, providing valuable insights into the functioning of the cholinergic system.
Characterization of Receptor Binding Affinity and Potency
This compound exhibits high affinity for muscarinic receptors. In studies using rat cerebral cortex membranes, the radiolabeled form of QNB, [3H]QNB, demonstrated a dissociation constant (Kd) of 6.66 ± 0.95 nmol/L, indicating a strong binding affinity. amegroups.cn The maximum number of binding sites (Bmax) was determined to be 0.758 ± 0.086 fmol/mg of tissue. amegroups.cn The inhibitory constant (Ki) for this compound's predecessor compound, (R)-(-)-CPG, in displacing [3H]QNB was found to be 46.49 ± 1.27 nmol/L, which was significantly more potent than the racemic mixture (CPG) and the S(+)-isomer. amegroups.cn
The high affinity of QNB for muscarinic receptors is a well-established characteristic, making it a standard tool in receptor binding assays. capes.gov.brresearchgate.net The binding is saturable, time-dependent, and sensitive to temperature and pH. researchgate.net In comparison to other muscarinic antagonists, such as atropine (B194438), this compound often displays comparable or even higher potency in inhibiting radioligand binding. For instance, the IC50 value for atropine in inhibiting [3H]QNB binding in rat brain cortical tissue was 0.22 µM, while several other antiparkinsonian drugs showed IC50 values in the nanomolar range. nih.gov
The following table summarizes the binding affinity of this compound and related compounds for muscarinic receptors:
| Compound | Parameter | Value | Tissue/Preparation |
| [3H]QNB | Kd | 6.66 ± 0.95 nmol/L | Rat cerebral cortex |
| [3H]QNB | Bmax | 0.758 ± 0.086 fmol/mg | Rat cerebral cortex |
| (R)-(-)-CPG | Ki | 46.49 ± 1.27 nmol/L | Rat cerebral cortex |
| CPG (racemic) | Ki | 271.37 ± 72.30 nmol/L | Rat cerebral cortex |
| S(+)-CPG | Ki | 1263.12 ± 131.64 nmol/L | Rat cerebral cortex |
Mechanisms of Competitive Inhibition at mAChRs
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists, but it does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating a cellular response. wikipedia.orgfishersci.ca
This competitive antagonism is demonstrated by the parallel rightward shift of the concentration-response curves for muscarinic agonists, such as carbachol (B1668302), in the presence of this compound. amegroups.cn This shift indicates that higher concentrations of the agonist are required to produce the same effect as in the absence of the antagonist, a hallmark of competitive inhibition. The effects of this compound can be overcome by increasing the concentration of the agonist.
Subtype Selectivity and Stereospecificity in Receptor Binding
The interaction of this compound with muscarinic receptors is characterized by a notable degree of stereospecificity and a differential selectivity for receptor subtypes depending on the experimental conditions.
In Vivo Subtype Selectivity (e.g., m2 selectivity)
While often considered a non-selective muscarinic antagonist in in vitro preparations, studies have revealed that [3H]QNB demonstrates a significant in vivo selectivity for the m2 muscarinic receptor subtype. osti.govnih.gov This in vivo selectivity is a crucial finding, particularly in the context of neurological disorders like Alzheimer's disease, where there is a selective loss of m2 receptors in certain brain regions. osti.govnih.gov
The in vivo m2 selectivity of QNB has been confirmed through autoradiographic studies. nih.gov In these experiments, the binding of a non-selective radiolabeled antagonist is inhibited by unlabeled QNB, revealing a preferential reduction in binding in brain regions rich in m2 receptors. nih.gov This suggests that despite its broad activity in simplified systems, the physiological environment in a living organism influences its binding characteristics. nih.gov
In Vitro Receptor Subtype Non-Selectivity
In contrast to its in vivo profile, [3H]QNB is generally regarded as a non-subtype-selective antagonist in in vitro studies, such as those using membrane homogenates or tissue slices. osti.govnih.gov In these settings, it binds with high affinity to all five muscarinic receptor subtypes (M1-M5). This property has made it a valuable tool for quantifying the total number of muscarinic receptors in a given tissue sample. capes.gov.br
Differential Binding to Muscarinic Receptor Subtypes (M1-M5)
Although considered non-selective in vitro, subtle differences in the affinity of QNB and its analogs for the various muscarinic receptor subtypes have been observed. The binding affinities of various muscarinic antagonists, including those with subtype selectivity, are often compared to that of QNB.
For instance, antagonists like pirenzepine (B46924) (M1-selective), AF-DX 116 (M2-selective), and 4-DAMP (M3-selective) are used to characterize the receptor subtype population in different tissues by their ability to displace [3H]QNB binding. capes.gov.br The rank order of potency for these selective antagonists in displacing [3H]QNB can reveal the predominant muscarinic receptor subtype in a particular tissue. capes.gov.br
While this compound itself does not show strong preferential binding to any single subtype in vitro, its interactions form the basis for understanding the more selective actions of other muscarinic ligands.
Stereochemical Considerations in Receptor Binding
The three-dimensional orientation of a molecule, its stereochemistry, is a critical determinant of its interaction with biological receptors. In the case of 3-quinuclidinyl benzilate (QNB), the compound exists as two enantiomers, (R)-QNB and (S)-QNB, which are non-superimposable mirror images of each other. Research has consistently shown that muscarinic acetylcholine receptors (M-AChRs) exhibit a high degree of stereoselectivity, preferentially binding one enantiomer over the other.
Studies have demonstrated that esters of (R)-1-azabicyclo[2.2.2]octan-3-ol, the configuration found in (R)-QNB, possess a greater affinity for both M1 and M2 muscarinic receptor subtypes compared to their (S) counterparts. nih.gov The (R)-isomer of QNB is consistently the most potent of the optical isomers in this series. nih.gov The affinity of (R)-QNB for M2 receptors in the rat heart has been found to be approximately 100-fold higher than that of (S)-QNB. ulb.ac.be This significant difference in binding affinity underscores the stereospecificity of the receptor. ulb.ac.be
Interestingly, while the (R)-enantiomer generally shows higher potency, the (S)-enantiomers of QNB and related compounds have been found to be more selective for the M1-AChR subtype. nih.gov The stereoselectivity is remarkable, as demonstrated in studies with other compounds where one enantiomer can be over 100-fold more potent than the other in inhibiting the binding of radiolabeled (R)-QNB to muscarinic receptors in the rat brain. nih.gov
The binding kinetics also differ between the enantiomers. (S)-QNB exhibits a markedly higher dissociation rate from cardiac M2 receptors than (R)-QNB, which is consistent with the (S)-enantiomer forming weaker short-range interactions with the receptor. ulb.ac.be This difference in binding and activity highlights the crucial role of stereochemistry in the pharmacological profile of QNB.
Comparative Pharmacology with Other Cholinergic Agents
This compound is a potent muscarinic antagonist, and its pharmacological profile is often benchmarked against other well-known anticholinergic agents like atropine and pirenzepine. Atropine is a non-selective muscarinic antagonist, while pirenzepine shows a relative selectivity for the M1 receptor subtype. jneurosci.orgmdpi.com
In competitive binding assays, this compound consistently demonstrates very high affinity for muscarinic receptors, often higher than or comparable to atropine. nih.gov For instance, in studies using rat brain homogenates, the ligand selectivity profile for certain muscarinic sites was determined to be atropine = (-)QNB > pirenzepine. nih.gov In another study investigating human M4 receptors, QNB (as a racemate) showed a higher inhibitory potency (IC50 = 115 pM) than both atropine (IC50 = 390 pM) and pirenzepine (IC50 = 23 nM). arvojournals.org Similarly, at chick M4 receptors, QNB was more potent than atropine and pirenzepine. arvojournals.org
The following table summarizes the inhibitory constants (Ki) and IC50 values from various studies, illustrating the relative potencies of these compounds at different muscarinic receptor subtypes.
This compound's interactions are not limited to comparisons with atropine and pirenzepine. It serves as a standard against which other anticholinergic drugs are measured. For example, its radiolabeled form, [3H]-(R)-QNB, is widely used in binding assays to characterize the affinity of novel compounds for muscarinic receptors. nih.govamegroups.cnamegroups.cnahajournals.org
Studies comparing various anticholinergic antiparkinsonian drugs found that most were potent inhibitors of [3H]-QNB binding in rat brain tissue. nih.gov For example, biperiden (B1667296) showed an even higher potency (IC50 = 0.0084 µM) in inhibiting QNB binding than atropine (IC50 = 0.22 µM). nih.gov In contrast, some compounds like orphenadrine (B1219630) have a low affinity, and amantadine (B194251) has no apparent affinity for the muscarinic receptors labeled by [3H]-QNB. nih.gov
Scopolamine, another non-selective muscarinic antagonist, is often compared with QNB. Both are potent anticholinergic drugs that can significantly affect behavioral responses in animal models. jcu.cz The binding of [3H]-QNB to muscarinic receptors can be displaced by a range of antagonists, confirming that they act on the same receptor sites. ahajournals.org The stereoisomers of benzetimide, for instance, show stereospecific displacement of [3H]-QNB binding, further highlighting the specific nature of this interaction. ulb.ac.beahajournals.org
A key feature of this compound is its high selectivity for muscarinic receptors over nicotinic acetylcholine receptors. Acetylcholine itself does not distinguish between the two receptor types, but antagonists often show marked preference. mdpi.com
In studies on neuronal somata from locust thoracic ganglia, non-selective muscarinic antagonists like QNB, scopolamine, and atropine were found to be 1,000 to 10,000 times more active on the muscarinic (ACh2) receptor than on the nicotinic (ACh1) receptor. biologists.com This demonstrates a very clear ability of QNB to discriminate between these two major classes of cholinergic receptors. biologists.com While many muscarinic antagonists also block nicotinic responses at higher concentrations, the significant difference in potency underscores QNB's classification as a selective muscarinic antagonist. biologists.com Atropine is also well-known for being a competitive antagonist of muscarinic receptors but not nicotinic receptors. mdpi.com
Mechanistic Studies of R Qnb Action
Cellular and Subcellular Receptor Binding Dynamics
(R)-(-)-Quinuclidinyl benzilate ((R)-(-)-QNB) is a potent and high-affinity antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). ontosight.ai Its utility in research is largely due to its ability to bind strongly and specifically to these receptors, allowing for their characterization and quantification in various tissues. ontosight.airevvity.com Radiolabeled this compound, particularly with tritium (B154650) ([³H]), is a key tool for studying mAChR distribution, density, and binding kinetics. revvity.comsemanticscholar.org
Binding studies using [³H]-(R)-(-)-QNB have revealed important characteristics of its interaction with mAChRs. The binding is reversible and stereoselective, with the (R)-isomer having a significantly higher affinity than the (S)-isomer. nih.govjneurosci.org This stereoselectivity is a hallmark of its interaction with the receptor's specific binding pocket. The affinity of this compound for mAChRs is typically in the picomolar to nanomolar range, indicating a very strong interaction. nih.govnih.gov For instance, studies in human tracheal smooth muscle showed a dissociation constant (Kd) of 47 ± 4 pmol/l. nih.gov In cat retina, the Kd was found to be 0.27 nM, with a high density of binding sites (110 fmol per mg protein). nih.gov
The binding kinetics of [³H]-(R)-(-)-QNB can be complex. Some studies suggest a two-step process: an initial, rapidly reversible binding followed by a slower, more stable association. ahajournals.org The rate of achieving equilibrium in binding assays can be influenced by the concentration of the ligand itself. nih.gov
Subcellularly, this compound has been used to determine the localization of mAChRs. Studies have shown that these receptors are predominantly located on the plasma membrane of cells. nih.govjneurosci.org For example, in canine ventricular myocardium, mAChRs were found to be primarily on the sarcolemma. ahajournals.org However, this compound is a lipophilic molecule, which allows it to cross cell membranes. ontosight.ai This property enables it to bind to both cell surface and intracellular receptors, which must be considered when interpreting total binding data. jneurosci.org
The binding of this compound can be competitively displaced by other muscarinic ligands, including agonists like acetylcholine and other antagonists like atropine (B194438) and pirenzepine (B46924). nih.govresearchgate.net This competitive displacement is fundamental to radioligand binding assays used to determine the affinity of other compounds for mAChRs. revvity.com
Table 1: Dissociation Constants (Kd) of this compound in Various Tissues
| Tissue | Species | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Tracheal Smooth Muscle | Human | 47 ± 4 pmol/l | nih.gov |
| Retina | Cat | 0.27 nM | nih.gov |
| Nervous Tissue | Aplysia californica | 0.77 nM | jneurosci.org |
| Bladder Detrusor | Human | 77.1 pM | ics.org |
| Bladder Mucosa | Human | 100.5 pM | ics.org |
Allosteric Modulation and Orthosteric Site Interactions
This compound binds to the orthosteric site of muscarinic acetylcholine receptors (mAChRs), the same site recognized by the endogenous agonist, acetylcholine. mdpi.comnih.govnih.gov This orthosteric binding site is highly conserved across the five mAChR subtypes (M1-M5). pnas.org The interaction of this compound at this site is what defines it as a competitive antagonist. ontosight.ai
However, the binding and function of this compound can be influenced by ligands that bind to allosteric sites—topographically distinct locations on the receptor. mdpi.compsu.edu Allosteric modulators can either increase (positive allosteric modulation, PAM) or decrease (negative allosteric modulation, NAM) the affinity and/or efficacy of orthosteric ligands like this compound. pnas.orgnih.gov This interaction is reciprocal, meaning that the binding of an orthosteric ligand can also alter the binding of an allosteric modulator. nih.gov
The interaction between this compound and allosteric modulators is complex and can depend on the specific modulator, the receptor subtype, and the experimental conditions. psu.edu For example, the allosteric modulator gallamine (B1195388) has been shown to slow the dissociation rate of [³H]-(R)-(-)-QNB from the M2 receptor. elifesciences.org In contrast, certain neurosteroids have been found to decrease the binding of [³H]-(R)-(-)-QNB to M1 and M3 receptors, indicating a negative allosteric interaction. mdpi.com
Structural studies of the M2 mAChR have provided insight into these interactions. The receptor possesses a large extracellular vestibule, situated above the orthosteric site, which serves as a binding location for allosteric modulators. nih.gov The binding of a ligand to this allosteric site can induce conformational changes in the receptor that propagate to the orthosteric pocket, thereby affecting the binding of this compound. semanticscholar.orgpnas.org
Interestingly, some compounds initially identified as allosteric modulators have been found to exhibit complex behaviors. For instance, the benzimidazole (B57391) derivatives WIN 62,577 and WIN 51,708 showed varying degrees of cooperativity with [³H]-(R)-(-)-QNB at M1 and M4 receptors, with the interaction being most strongly negative at the M4 receptor. psu.edu This highlights the nuanced nature of allosteric modulation, where the effect is not uniform across all receptor subtypes.
Furthermore, some allosteric modulators can directly activate the receptor in the absence of an orthosteric agonist, a phenomenon known as allosteric agonism. nih.govpnas.org However, the antagonistic effect of this compound at the orthosteric site generally blocks these actions.
Table 2: Examples of Allosteric Modulator Interactions with this compound Binding
| Allosteric Modulator | Receptor Subtype(s) | Effect on this compound Binding | Reference |
|---|---|---|---|
| Gallamine | M2 | Slows dissociation | elifesciences.org |
| Neurosteroids | M1, M3 | Decreased binding | mdpi.com |
| WIN 62,577 | M4 | Negative cooperativity | psu.edu |
| Alcuronium | M2 | Negative cooperativity | nih.gov |
Implications for Acetylcholine Signaling Pathways
As a potent muscarinic antagonist, this compound fundamentally blocks the actions of acetylcholine (ACh) at all five subtypes of muscarinic acetylcholine receptors (mAChRs). ontosight.airevvity.com This blockade has profound implications for the numerous signaling pathways that are initiated by mAChR activation. These receptors are G protein-coupled receptors (GPCRs) that modulate a wide array of physiological functions. sigmaaldrich.comfrontiersin.org
The five mAChR subtypes are broadly classified into two families based on their G protein coupling. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). sigmaaldrich.comd-nb.info This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By binding to these receptors, this compound prevents ACh from initiating this cascade, thereby inhibiting downstream events such as smooth muscle contraction, glandular secretion, and slow neuronal excitation. sigmaaldrich.com
The M2 and M4 receptors, on the other hand, couple to Gi/o proteins. sigmaaldrich.comd-nb.info Activation of these receptors by ACh leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. ahajournals.org Additionally, the βγ subunits of the activated G protein can directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate. sigmaaldrich.com this compound's antagonism at M2 and M4 receptors prevents these inhibitory effects, thus disinhibiting adenylyl cyclase and preventing the opening of GIRK channels.
The widespread distribution of mAChRs throughout the central and peripheral nervous systems means that this compound's blockade of ACh signaling has far-reaching consequences. pnas.orgfrontiersin.org In the central nervous system, mAChRs are involved in cognitive functions, learning, and memory. jneurosci.org In the periphery, they regulate functions such as heart rate, smooth muscle tone, and glandular secretions. nih.govahajournals.org For example, in the retina, this compound has been shown to enhance the amplitude of the electroretinogram b-wave, indicating its significant impact on retinal cholinergic transmission. nih.govd-nb.info Similarly, in gastric glands, the distribution of muscarinic receptors suggests their role in regulating both parietal and chief cell function, a process that is blocked by this compound. nih.gov
By preventing ACh from binding to its receptors, this compound serves as a powerful tool to dissect the roles of these various signaling pathways in different tissues and physiological processes.
Applications in Neuropharmacology Research
Elucidation of Cholinergic System Function
The cholinergic system, with acetylcholine (B1216132) as its primary neurotransmitter, is crucial for a myriad of functions in the central and peripheral nervous systems, including learning, memory, and attention. snmjournals.orgnih.govtohoku.ac.jp (R)-(-)-QNB has been instrumental in dissecting the components and functions of this intricate system.
As a competitive antagonist, this compound competes with acetylcholine at muscarinic receptors, effectively blocking cholinergic transmission. mmsl.cz This property allows researchers to study the consequences of cholinergic blockade and infer the normal functions of the cholinergic system. By observing the behavioral and physiological effects of this compound administration in animal models, scientists can map the pathways and understand the roles of cholinergic signaling in various brain regions. mmsl.cz
Radiolabeled forms of QNB, such as [3H]QNB, have been extensively used in receptor binding assays and autoradiography to identify and quantify muscarinic receptors in different tissues and brain regions. chinayyhg.comnih.govcapes.gov.br These studies have provided detailed maps of muscarinic receptor distribution, revealing high densities in areas like the cerebral cortex, hippocampus, and striatum, which are all critical for cognitive functions. acs.orgjneurosci.org The high affinity and specificity of this compound for muscarinic receptors make it an excellent radioligand for these studies. capes.gov.brkyoto-u.ac.jp For instance, studies using [3H]QNB have helped characterize the binding properties of muscarinic receptors, including their affinity for various agonists and antagonists and their density in different tissues. nih.govcore.ac.uk
Investigation of Neurotransmitter Roles in Various Physiological Processes
Neurotransmitters are the chemical messengers that enable communication between neurons and are fundamental to all aspects of brain function. nih.govmit.edu The application of this compound extends to investigating the specific roles of acetylcholine in a wide range of physiological processes.
By inducing a temporary and reversible blockade of muscarinic receptors, this compound allows researchers to explore the contribution of the cholinergic system to processes like learning and memory. researchgate.netnih.gov Studies in animal models have shown that administration of QNB can impair performance in various cognitive tasks, highlighting the critical role of cholinergic neurotransmission in these functions. researchgate.netresearchgate.net For example, research has demonstrated that QNB significantly impairs the acquisition phase of spatial learning in rats. researchgate.net
Furthermore, the interaction of the cholinergic system with other neurotransmitter systems, such as the dopaminergic system, can be investigated using this compound. nih.gov Research has explored how dopaminergic drugs affect the binding of QNB in the brain, providing insights into the complex interplay between these two crucial neurotransmitter systems. nih.gov The cholinergic system is also known to be a potent neuromodulator in sensory processing, including the auditory system, and QNB can be used to study its influence on how the brain processes sensory information. frontiersin.org
Preclinical Research Models for Cholinergic Dysfunction
Cholinergic dysfunction is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, as well as dementia with Lewy bodies and Parkinson's disease dementia. snmjournals.orgneurology.orgsnmjournals.org this compound has been utilized to create animal models that mimic the cholinergic deficits observed in these conditions, providing a valuable platform for preclinical research.
By administering this compound to laboratory animals, researchers can induce a state of cognitive impairment that resembles the symptoms of dementia. researchgate.netresearchgate.net These models are instrumental in testing the efficacy of potential therapeutic agents aimed at improving cognitive function. For instance, cholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease, have been evaluated in QNB-induced cognitive deficit models. researchgate.net
Radiolabeled derivatives of QNB, such as (R,S)-[125I]IQNB and (R,S)-[18F]FMeQNB, are being investigated for their potential use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to study the loss of muscarinic receptors in neurodegenerative diseases. nih.govnih.govnih.gov These imaging techniques could provide a non-invasive way to diagnose and monitor the progression of cholinergic dysfunction in patients. nih.govfrontiersin.org Studies have shown that these radioligands can effectively label muscarinic receptors in the brain, and their binding is reduced in regions affected by Alzheimer's disease. nih.govnih.gov
Modulation of Receptor Activity in Diverse Biological Systems
This compound's utility extends beyond simply blocking receptor function. Its interaction with muscarinic receptors can be modulated by various factors, providing a tool to study the intricacies of receptor pharmacology and signaling.
The binding of this compound to muscarinic receptors can be influenced by the presence of other molecules, including G proteins and allosteric modulators. core.ac.uknih.gov Studies have shown that the affinity of QNB for muscarinic receptors can be altered by G protein activators, suggesting a dynamic interaction between the receptor and its signaling partners. core.ac.uk This has implications for understanding how receptor function is regulated within the cell.
Role in Cognitive and Neurodegenerative Disorder Research
Investigation of Acetylcholine's Role in Cognitive Functions
The cholinergic system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is crucial for a wide range of cognitive functions, including learning, memory, and attention. nih.gov By antagonizing mAChRs, QNB allows researchers to probe the specific contributions of this system to various cognitive processes.
The formation of memory is a complex process often broken down into stages: acquisition (encoding), consolidation (storage), and retrieval (recall). Research using QNB in animal models has provided critical insights into the distinct roles acetylcholine plays in these stages. Studies have shown that administering QNB significantly impairs the acquisition or encoding of new information. wikipedia.org For instance, in tasks like the Morris water maze and passive avoidance tests, rats treated with QNB before training sessions show a marked inability to learn the task. wikipedia.org
However, a key finding is that QNB does not appear to affect memory consolidation or retrieval . wikipedia.org When the compound is administered after a learning task has been acquired, it does not disrupt the storage or the subsequent recall of that memory. wikipedia.org This selective impairment of acquisition suggests that cholinergic transmission via muscarinic receptors is essential for the initial encoding of memories, but less so for their storage and retrieval. wikipedia.orgwikipedia.org This contrasts with cholinergic stimulation, which has been shown to facilitate encoding but potentially interfere with retrieval processes. wikipedia.orgfishersci.ca
Learning and memory are intrinsically linked, and QNB is frequently used to induce deficits in various learning paradigms. wikipedia.orgnih.govfishersci.pt As a non-selective antagonist, it has been employed to create cognitive impairments in animal models to study conditions like Alzheimer's disease and other dementias. wikipedia.orgnih.gov Animal studies consistently show that systemic administration of non-selective mAChR antagonists like QNB has detrimental effects on a majority of place navigation and learning tasks. nih.gov For example, QNB has been shown to significantly impair spatial learning in the water maze task and acquisition in the passive avoidance task. wikipedia.org These QNB-induced deficits in learning serve as a reliable model for testing the efficacy of potential cognitive-enhancing drugs. fishersci.ptciteab.com
The cholinergic system is integral to "top-down" attentional control and the speed of information processing. wikipedia.orgfishersci.ca Anticholinergic drugs are known to reduce the capacity for information processing and slow down cognitive operations. uni.lu While direct studies on (R)-(-)-QNB's effect on attention are specific, its role as a potent anticholinergic agent means it is used to model these deficits. The cognitive slowing and disruption of attentional mechanisms caused by the blockade of muscarinic receptors are central to its use as a tool. wikipedia.orguni.lu The cholinergic system, particularly through projections from the nucleus basalis of Meynert, is thought to heavily influence attention, and blocking this system with antagonists like QNB helps researchers understand the neurobiological basis of attentional deficits. wikipedia.org
Studies on Learning Processes
Modeling Cognitive Deficits in Animal Studies
A significant application of this compound is in the creation of animal models that mimic the cognitive symptoms of human diseases. These models are crucial for understanding disease mechanisms and for the preclinical testing of new therapies.
QNB is a well-established agent for inducing what is often termed "cholinergic amnesia" in animal models. fishersci.pt Researchers use this induced state of cognitive impairment to test drugs that might reverse the deficits. For example, the effects of cholinesterase inhibitors—a class of drugs used to treat Alzheimer's disease—have been evaluated for their ability to counteract QNB-induced behavioral deficits in tasks like the multiple T-maze. fishersci.ptciteab.com The long-lasting cognitive impairment induced by QNB is considered a valid pharmacological model for such studies. fishersci.pt
Table 1: Research Findings on this compound in Animal Models of Cognitive Impairment
| Animal Model | Behavioral Task | Effect of this compound Administration | Cognitive Function Impaired |
| Wistar Rats | Morris Water Maze | Significantly impaired performance when administered before training. wikipedia.org | Spatial Learning (Acquisition) |
| Wistar Rats | Passive Avoidance Task | Significantly impaired performance when administered before training. wikipedia.org | Learning and Memory (Acquisition) |
| Wistar Rats | Multiple T-Maze | Significantly decreased acquired behavioral response. fishersci.pt | Learning and Memory |
| Rodents | General | Induces cognitive impairments. nih.gov | Learning and Long-Term Memory Processing |
The cognitive decline in neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease dementia (PDD) is strongly linked to cholinergic dysfunction. wikipedia.orgwikidata.org this compound has been instrumental in studying this link. Specifically, a radiolabeled form, (R,R)-[123I]-QNB , is used as a ligand in Single Photon Emission Computed Tomography (SPECT) imaging. wikipedia.orgwikipedia.orguni.lusci-hub.se
This imaging technique allows for the in vivo measurement of M1 and M4 muscarinic acetylcholine receptor density in the brains of patients. wikipedia.orgiiab.me Studies using [123I]-QNB SPECT have revealed significant alterations in mAChR availability in patients with AD and PDD compared to healthy controls. wikidata.orguni.lusci-hub.se For example, research has shown decreased M1/M4 receptor binding in brain regions like the basal forebrain and temporal lobes in PDD patients. sci-hub.se These findings help to characterize the specific neurochemical deficits underlying the cognitive symptoms of these diseases and can be used as biomarkers to track disease progression and the effects of therapeutic interventions. wikidata.orgwikipedia.org
Muscarinic Receptor Alterations in Neurological Conditions
Alzheimer's Disease (AD) and Muscarinic m2 Receptor Loss
Alzheimer's disease is characterized by a significant loss of muscarinic m2 subtype neuroreceptors in cortical and hippocampal areas of the brain, while the m1 subtype remains largely unaffected. nih.govnih.gov This selective reduction of m2 receptors is a key area of investigation in understanding the progression of AD. The radiolabeled form of QNB, ³H-(-)-QNB, has been shown to exhibit substantial in vivo selectivity for the m2 receptor subtype. nih.gov This property makes it a valuable tool for studying the diminished m2 receptor density in AD. nih.gov
In vivo studies have demonstrated that while (R,S)-[¹²⁵I]IQNB, a radio-iodinated analog, binds non-selectively to all muscarinic receptor subtypes, the presence of unlabeled QNB significantly reduces its binding in brain regions rich in m2 receptors. nih.gov This competitive binding confirms the in vivo m2-selectivity of QNB. nih.gov The potential for developing a radiolabeled derivative of QNB, possibly with fluorine-18, holds promise for positron emission tomography (PET) studies to visualize and quantify the loss of m2 receptors in individuals with Alzheimer's disease. nih.gov
Parkinson's Disease Dementia (PDD) and Cholinergic Network Dysfunction
In Parkinson's disease dementia (PDD), significant dysfunction of the cholinergic system is a primary contributor to cognitive deficits. neurology.orgnih.gov Research utilizing single-photon emission computed tomography (SPECT) with the M1/M4 receptor ligand (R,R)¹²³I-QNB has been instrumental in examining the associated cholinergic networks in patients with PDD who have not been treated with cholinesterase inhibitors. neurology.orgcam.ac.uk
These studies have identified a specific spatial covariance pattern of decreased M1/M4 receptor binding in several brain regions, including the basal forebrain, temporal lobe, striatum, insula, and anterior cingulate cortex. neurology.org This pattern implicates the limbic-paralimbic and salience cholinergic networks in the pathophysiology of PDD. neurology.org Interestingly, this cholinergic dysfunction pattern is largely distinct from changes in regional cerebral blood flow, suggesting the involvement of multiple, independent dysfunctional cholinergic networks in PDD. neurology.org
Furthermore, a distinct M1/M4 covariance pattern has been correlated with improvements in Mini-Mental State Examination (MMSE) scores following treatment with cholinesterase inhibitors. neurology.org This pattern shows relatively preserved or increased receptor binding in the prefrontal, medial, orbitofrontal, parietal, and posterior cingulate areas, which are associated with the default mode and frontoparietal networks. neurology.org This suggests that the integrity of cholinergic innervation in these specific cortical regions may be a crucial factor for cognitive improvement with cholinergic therapies in PDD. neurology.org
Impact of Endogenous Modulators on this compound Binding
Estrogen Therapy and Brain Muscarinic Receptor Density
Estrogen therapy has been investigated for its potential neuroprotective effects, which may be mediated through the modulation of cholinergic systems. nih.govpsu.edu Studies using SPECT and (R,R)[¹²³I]-I-QNB, a ligand with high affinity for m1/m4 muscarinic receptors, have examined the influence of long-term estrogen therapy on brain muscarinic receptor density in healthy females. nih.govpsu.edu
Research has shown that postmenopausal women, as a group, have significantly lower muscarinic receptor density across all examined brain regions compared to younger premenopausal women. nih.gov However, postmenopausal women receiving long-term estrogen therapy exhibit higher muscarinic receptor density than those who have never used estrogen therapy. nih.govnih.gov This difference reached statistical significance in several key brain areas, including the left striatum, hippocampus, lateral frontal cortex, and thalamus. nih.govnih.gov
Moreover, a significant positive correlation has been observed between plasma estradiol (B170435) levels and (R,R)[¹²³I]-I-QNB binding in the left hippocampus and temporal cortex of estrogen therapy users. nih.gov These findings suggest that long-term estrogen therapy is associated with a reduction in the age-related decline of muscarinic receptor binding, and this effect may be directly related to serum estradiol levels. nih.gov
Lithium Effects on Muscarinic Cholinergic Receptors
Lithium, a medication used in the treatment of mood disorders, has been shown to interact with the muscarinic cholinergic system. tums.ac.ir In vitro studies have demonstrated that the addition of lithium inhibits the binding of ³HQNB to muscarinic cholinergic receptors in homogenates of rat brain tissue from the striatum, cortex, and hippocampus. nih.gov
Chronic in vivo exposure to lithium in rats, resulting in serum levels comparable to therapeutic levels in humans, led to an apparent decrease in muscarinic receptor density in these same brain regions. nih.gov However, when the tissue homogenates from these lithium-treated rats were washed prior to the binding assay, no significant differences in ³HQNB binding were detected. nih.gov This suggests that the observed decrease in receptor binding after in vivo lithium treatment is likely due to the presence of residual lithium in the tissue rather than a permanent change in receptor characteristics. nih.gov Despite the lack of permanent alterations, the in vivo interaction of lithium with muscarinic receptors may still be significant under therapeutic conditions. nih.gov Some research suggests that lithium may influence the cholinergic system by affecting receptor signaling pathways rather than altering receptor density. oup.com
Methodological Advancements and Imaging Techniques
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in the pharmacological characterization of (R)-(-)-QNB. These assays typically utilize a tritiated form of the compound, ³H-QNB, to explore its interaction with muscarinic receptors in various tissues and cell preparations.
Saturation binding experiments are fundamental for determining the affinity of ³H-QNB for its receptor and the density of these receptors in a given tissue. In these assays, tissue homogenates or cell membranes are incubated with increasing concentrations of ³H-QNB until equilibrium is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding. The resulting data, when plotted, typically form a rectangular hyperbola, indicating that the binding is saturable.
Competition binding analyses are employed to determine the affinity of other unlabeled ligands for the same receptor. In this setup, a fixed concentration of ³H-QNB is incubated with varying concentrations of a competing unlabeled compound. The ability of the unlabeled ligand to displace ³H-QNB from the receptor is measured, allowing for the determination of the competitor's inhibitory constant (Ki).
A key parameter derived from saturation binding assays is the maximum number of binding sites (Bmax), which represents the total concentration of receptors in the tissue sample. For instance, studies have determined the Bmax for [³H]QNB in various tissues. In the bladders of alcohol non-preferring rats, the Bmax was found to be 238±11 fmol/mg protein. snmjournals.org In human detrusor muscle membranes, the Bmax was 152 ± 7.5 fmol/mg protein. snmjournals.org Another study on human and dog cerebral arteries reported Bmax values of 93 fmol/mg protein and 340 fmol/mg protein, respectively. libretexts.org These values are crucial for understanding receptor density in different physiological and pathological states.
The equilibrium dissociation constant (Kd) is a measure of the affinity of a radioligand for its receptor; a lower Kd value indicates higher affinity. Saturation analysis of [³H]QNB binding has yielded Kd values in various tissues. For example, the Kd for [³H]QNB in rat cardiac sarcolemmal membranes was determined to be 0.062 nM. nih.gov In human detrusor muscle, the Kd was found to be 55.7 ± 11.9 pM. snmjournals.org Studies on human and dog cerebral arteries reported Kd values of 1.5 nM and 0.59 nM, respectively. libretexts.org
The inhibitor constant (Ki) reflects the affinity of an unlabeled drug for the receptor. In competitive binding assays using [³H]QNB, the Ki of (R)-(-)-DMCPG, a demethylated metabolite of phencynonate (B10779301), was found to be 763.75 nmol/L for muscarinic receptors in the rat cerebral cortex. nih.gov The Ki for QNB in displacing [³H]QNB binding in human cerebral arteries was 1.0 x 10⁻⁹ M. libretexts.org
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]QNB in Various Tissues
| Tissue | Species | Kd | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|---|
| Cardiac Sarcolemma | Not Specified | 0.062 nM | Not Reported | nih.gov |
| Detrusor Muscle | Human | 55.7 ± 11.9 pM | 152 ± 7.5 | snmjournals.org |
| Cerebral Artery | Human | 1.5 nM | 93 | libretexts.org |
| Cerebral Artery | Dog | 0.59 nM | 340 | libretexts.org |
| Bladder | Rat (Alcohol Non-Preferring) | 49 ± 15 pM | 238 ± 11 | snmjournals.org |
The kinetics of ligand-receptor binding are described by the association rate constant (kon) and the dissociation rate constant (koff). These parameters provide a more dynamic view of the interaction than equilibrium constants alone. The ratio of koff to kon also provides an estimate of the Kd. ulb.ac.be
Kinetic analyses have shown that the binding of QNB can be complex, sometimes suggesting a two-step mechanism where an initial unstable complex is followed by a slower conversion to a high-affinity state. nih.gov Studies comparing the enantiomers of QNB have revealed that receptor stereoselectivity is often due to differences in the dissociation rates. For instance, at M2 muscarinic receptors in rat heart, (S)-QNB had a significantly faster dissociation rate than (R)-QNB, contributing to its lower affinity. umich.edu The half-life of the (R)-QNB-M2 receptor complex was 75 minutes, whereas for (S)-QNB it was only 1.2 minutes. umich.edu In another study, the dissociation rate of H-3 QNB from receptors in the caudate putamen and cerebellum was found to be 0.012/min. snmjournals.org
Table 2: Kinetic Constants for QNB Enantiomers at Rat Heart M2 Receptors
| Compound | kon (10⁶ M⁻¹ min⁻¹) | koff (min⁻¹) | Half-life (min) | pKi | Reference |
|---|---|---|---|---|---|
| (R)-QNB | 1.02 | 0.0092 | 75 | 10.0 | umich.edu |
| (S)-QNB | 1.11 | 0.60 | 1.2 | 8.3 | umich.edu |
Radioligand binding assays using [³H]QNB are the foundation for measuring Serum Anticholinergic Activity (SAA). This assay quantifies the cumulative effect of all substances in a serum sample that can bind to and block muscarinic receptors. ulb.ac.benih.gov The method involves incubating rat brain tissue, which is rich in muscarinic receptors, with [³H]QNB in the presence of the patient's serum. kcl.ac.uk Substances in the serum with anticholinergic properties compete with [³H]QNB for receptor binding sites, reducing the amount of radioactivity bound to the tissue. kcl.ac.uk The results are typically expressed as atropine (B194438) equivalents (pmol/mL), which represents the concentration of atropine that would produce the same level of inhibition of [³H]QNB binding. nih.govkcl.ac.uk SAA is considered a valuable biomarker for assessing the total anticholinergic burden in patients, which has been linked to cognitive impairment and delirium, particularly in the elderly and individuals with conditions like schizophrenia and Alzheimer's disease. nih.govulb.ac.be
Measurement of Association and Dissociation Rates (kon and koff)
In Vivo Imaging Modalities
The development of radiolabeled analogs of QNB has enabled the in vivo imaging of muscarinic receptors in the brain using techniques like Single Photon Emission Tomography (SPET). One such tracer is (R,R)[¹²³I]-I-QNB, a derivative of QNB that has shown selectivity for m1 and m4 muscarinic receptor subtypes.
SPET imaging with (R,R)[¹²³I]-I-QNB allows for the non-invasive quantification of muscarinic receptor density and distribution in the living human brain. Studies using this technique have investigated age-related changes in muscarinic receptors, finding significant reductions in binding in various brain regions, including the cerebral cortex and hippocampus, in older individuals compared to younger subjects. These imaging studies are crucial for understanding the role of the muscarinic system in normal aging and in neurodegenerative diseases like Alzheimer's disease. Methodological considerations, such as the use of appropriate reference regions like the cerebellum for data normalization, are critical for the accurate interpretation of these imaging studies.
Single Photon Emission Computed Tomography (SPECT) with Radioiodinated Analogues
Single Photon Emission Computed Tomography (SPECT) has become a valuable tool for studying mAChRs in vivo, largely through the use of radioiodinated analogues of QNB. One of the most significant of these is (R,S)-4-[¹²³I]IQNB, which has been extensively investigated in clinical studies. nih.govacs.org Initial SPECT imaging with this tracer revealed notable differences in cerebral radioactivity between patients with Alzheimer's disease and healthy control subjects. nih.govacs.org In healthy individuals, high levels of radioactivity were observed in mAChR-rich areas like the occipital and insular cortex, putamen, and basal ganglia, while the cerebellum, which has a low density of these receptors, showed very little uptake. acs.org This distribution pattern aligns well with the known locations of mAChRs in the human brain. acs.org
The development of these SPECT ligands has been crucial for non-invasively studying changes in muscarinic receptors in neurodegenerative diseases. nih.gov For instance, studies using (R,R) ¹²³I-QNB with SPECT have been conducted to investigate differences in mAChR distribution in dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD). nih.gov These studies have shown elevated ¹²³I-QNB binding in the occipital lobes of patients with DLB and PDD compared to controls. nih.gov
The synthesis of radioiodinated QNB derivatives has been a focus of research to improve imaging outcomes. google.com While various methods have been developed, they have often been hampered by long reaction times and low yields, which is a significant issue given the short half-life of radioisotopes like Iodine-123. google.com Despite these challenges, the use of radioiodinated QNB analogues in SPECT imaging remains a key technique for exploring the role of muscarinic receptors in various neurological conditions. nih.govsnmjournals.orgsnmjournals.org
Positron Emission Tomography (PET) with Radiolabeled Derivatives
Positron Emission Tomography (PET) offers another powerful modality for imaging muscarinic receptors, utilizing QNB derivatives labeled with positron-emitting radionuclides. osti.gov One such tracer, [¹¹C]QNB, was synthesized and evaluated in in vivo PET studies with baboons. nih.govacs.org These studies demonstrated high accumulation of the tracer in regions rich in muscarinic receptors, such as the striatum and cerebral cortex, and low accumulation in the cerebellum, a region known for its scarcity of these receptors. nih.govacs.orgsemanticscholar.org Pre-treatment with a known mAChR antagonist, dexetimide, significantly blocked the binding of [¹¹C]QNB in the receptor-dense regions, confirming the specificity of the tracer. nih.govacs.orgsemanticscholar.org
Despite its successful preclinical evaluation, the clinical use of [¹¹C]QNB has not been widely reported. nih.govacs.orgsemanticscholar.org A significant consideration is that QNB is a racemic mixture, and the (R)-enantiomer has a much higher binding affinity than the (S)-enantiomer. acs.org This has led to suggestions that further evaluation of the more active enantiomer, ¹¹C-QNB, is warranted. acs.org
The development of PET ligands for mAChRs has been an active area of research, with several QNB analogues and other related compounds being radiolabeled for PET studies. osti.gov However, many of these early ligands, including [¹¹C]QNB, lacked selectivity for the different muscarinic receptor subtypes and often exhibited slow or irreversible binding kinetics. snmjournals.org This has spurred the development of new and more selective PET tracers.
Autoradiographic Visualization Techniques
Autoradiography using radiolabeled QNB, particularly ³H-QNB, has been a foundational technique for the detailed anatomical localization of muscarinic receptors at the microscopic level. nih.govatsjournals.org This in vitro method allows for the precise visualization and quantification of receptor distribution in tissue sections from various species and organs. nih.govatsjournals.orgcapes.gov.brjneurosci.org
In human and guinea pig lung tissue, autoradiography with [³H]QNB has revealed a wide distribution of muscarinic receptors, with dense labeling over submucosal glands and airway ganglia. nih.govatsjournals.org Similarly, in human bronchi, muscarinic receptors have been predominantly located in submucosal glands and parasympathetic ganglia. osti.gov
Autoradiography has also been instrumental in studying the distribution of muscarinic receptors in the central nervous system. For example, in the rat spinal cord, [³H]QNB autoradiography has been used to show a high density of binding sites in the ventral horn. jneurosci.org Furthermore, this technique has been employed to compare the in vivo and in vitro distribution of muscarinic receptor binding in the rat brain, demonstrating a high correlation between the two. jneurosci.org The method has also been adapted to study isolated neurons, allowing for the investigation of subcellular receptor distribution on dendritic processes. nih.gov
Advanced Animal Models for Neuropharmacological Studies
The study of this compound and its effects on the central nervous system has been greatly facilitated by the use of various animal models. These models have been instrumental in elucidating the role of muscarinic receptors in both normal physiological processes and pathological conditions.
Rodent Models (e.g., Rats, Mice)
Rodent models, particularly rats and mice, are extensively used in neuropharmacological research involving QNB. nih.govnih.govnih.gov Studies using [³H]QNB in rats have been crucial for characterizing muscarinic receptors in different brain regions and under various experimental conditions. nih.govnih.gov For instance, research on a rat model of hyperammonemia utilized [³H]QNB to investigate changes in muscarinic acetylcholine (B1216132) receptors (mAChRs), finding alterations in receptor density and affinity in the cerebral cortex. nih.gov
In vivo studies in rats have also suggested that [³H]QNB exhibits a degree of selectivity for the m2 subtype of muscarinic receptors, which is significant for research into conditions like Alzheimer's disease where selective loss of m2 receptors is observed. nih.gov Autoradiographic studies in rats have further confirmed the in vivo selectivity of QNB for the m2 receptor subtype. nih.gov
Mice, including genetically modified strains, have also been invaluable. Radioligand binding studies using [³H]QNB have been conducted on membrane homogenates from various mouse brain regions to examine muscarinic receptor expression. pnas.org For example, in M2 muscarinic receptor knockout mice, [³H]QNB binding was significantly reduced in the olfactory bulb, cerebellum, and brainstem. pnas.org Similarly, in M4 receptor mutant mice, a considerable reduction in [³H]QNB binding sites was observed in the cerebral cortex, striatum, and olfactory bulb. pnas.org Studies on M1 receptor knockout mice have also used [³H]QNB to demonstrate a significant reduction in total muscarinic binding sites in the striatum, indicating that M1 receptors constitute a large proportion of the muscarinic receptors in this brain region. jneurosci.org
Research Findings in Rodent Models Using this compound
| Model | Technique | Key Finding | Reference |
|---|---|---|---|
| Rat (Hyperammonemia Model) | [³H]QNB Binding Assay | Decreased Bmax of high and low affinity [³H]QNB binding in the cerebral cortex. | nih.gov |
| Rat | In vivo [³H]QNB studies | [³H]QNB exhibits substantial in vivo m2-selectivity. | nih.gov |
| M2 Knockout Mice | [³H]QNB Binding Assay | Significantly reduced [³H]QNB binding in the olfactory bulb, cerebellum, and brainstem. | pnas.org |
| M4 Knockout Mice | [³H]QNB Binding Assay | Reduced [³H]QNB binding sites by 25-40% in cerebral cortex, striatum, and olfactory bulb. | pnas.org |
| M1 Knockout Mice | [³H]QNB Binding Assay | Approximately 50% reduction in total muscarinic binding sites in the striatum. | jneurosci.org |
Senescence-Accelerated Mouse (SAM) Models for Aging and Cognitive Impairment
The Senescence-Accelerated Mouse (SAM) serves as a valuable model for studying aging and age-related cognitive decline. nih.gov Specifically, the SAM-P/8 strain is known to exhibit accelerated aging and memory dysfunction. Ligand-binding studies using [³H]quinuclidinyl benzilate have been performed on cerebral cortical and hippocampal membranes of SAM mice. nih.gov
In one study comparing 9-month-old SAM-P/8 mice with the control strain SAM-R/1, a significant decrease in the maximal number of binding sites (Bmax) for [³H]QNB was observed in the hippocampal membranes of the SAM-P/8 mice. nih.gov This finding suggests that alterations in muscarinic acetylcholine receptors in the hippocampus may be associated with the age-related cognitive impairments seen in this mouse model. nih.gov These models provide a platform to investigate the molecular changes in the cholinergic system during the aging process.
Canine Models in Receptor Studies
Canine models have also been employed in receptor studies involving QNB. Early research utilized tritiated QNB to characterize muscarinic cholinergic receptors in membrane fragments from dog gastric smooth muscle. researchgate.net These studies found an asymmetric distribution of receptors in the stomach, which was disrupted by vagotomy. researchgate.net
More recent studies have focused on the canine heart. Autoradiography with [³H]QNB has been used to evaluate muscarinic receptors in tissue sections containing intrinsic cardiac ganglia. physiology.org These studies have demonstrated highly specific binding of [³H]QNB to muscarinic receptors. physiology.org
In the context of neurological diseases, the functions of muscarinic acetylcholine receptors have been studied in the brains of rabid dogs using [³H]QNB as a radioligand. nih.gov The hippocampus and brainstem were identified as the most affected regions, showing impaired specific binding of [³H]QNB compared to control animals. nih.gov Furthermore, studies investigating age-dependent cholinergic dysfunction in dogs have used [³H]quinuclidinylbenzilate autoradiography to assess muscarinic receptor density, finding a significant decrease in aged dogs compared to young dogs in most brain regions examined. researchgate.net
Cell Culture Systems for Receptor Subtype Characterization
Cell culture systems are indispensable tools for the detailed characterization of muscarinic acetylcholine receptor (mAChR) subtypes. These in vitro models allow for the study of receptor pharmacology in a controlled environment, free from the systemic complexities of in vivo research. The use of specific cell lines, particularly those genetically engineered to express a single mAChR subtype (M1-M5), has been a significant methodological advancement. This approach provides a clear and specific context for evaluating the binding properties of ligands like (R)-(-)-Quinuclidinyl benzilate (QNB).
Chinese Hamster Ovary (CHO) cells are frequently used for this purpose. By stably transfecting CHO cells with the cDNA for an individual human muscarinic receptor subtype, researchers can create a homogenous population of receptors. fishersci.ca This allows for precise characterization of ligand-receptor interactions. For instance, studies on CHO cells expressing M1-M5 subtypes have utilized radiolabeled QNB ([³H]QNB) to measure total receptor populations and investigate agonist-induced receptor internalization and downregulation. fishersci.ca Following treatment with the agonist carbachol (B1668302), [³H]QNB binding assays revealed significant differences in the downregulation among receptor subtypes, with M1 receptors showing the most pronounced decrease in total [³H]QNB binding after 24 hours. fishersci.ca
Beyond engineered cell lines, various native cell culture systems are employed to study mAChRs in a more physiologically relevant context. These include neuronal cell lines like the N1E-115 neuroblastoma clone, insulin-secreting cell lines such as RINm5F and INS-1, and primary cell cultures from different tissues. nih.govnih.govwikipedia.org
Radioligand binding assays are a cornerstone of these studies. Using [³H]QNB, a non-selective muscarinic antagonist, researchers can quantify the total number of muscarinic receptors (receptor density, Bmax) and their affinity for the ligand (dissociation constant, Kd) in cell membranes or intact cells. nih.govwikipedia.orgwikipedia.orgfishersci.ca For example, binding studies with [³H]QNB in INS-1 cells, which endogenously express M1 and M3 receptors, demonstrated a maximal binding capacity (Bmax) of 23.0 ± 2.9 fmol/mg protein. nih.gov In other systems, such as the MCM1 atrial cell line which expresses M2 receptors, Scatchard analysis of [³H]QNB binding indicated a single class of high-affinity sites with a Kd of 47 ± 5 pmol/L and a receptor density of 500 to 600 fmol/mg protein. wikipedia.org Similarly, studies in primary cultures of rat Sertoli cells and bovine zona fasciculata-reticularis (ZFR) cells have used [³H]QNB to identify and quantify muscarinic receptors. wikipedia.orgfishersci.ca
[³H]QNB Binding Characteristics in Various Cell Culture Systems
| Cell Line/System | Receptor Subtype(s) Expressed | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |
|---|---|---|---|---|
| INS-1 (Insulinoma) | M1, M3 | Not Specified | 23.0 ± 2.9 fmol/mg protein | nih.gov |
| MCM1 (Atrial Tumor) | M2 | 47 ± 5 pmol/L | 500-600 fmol/mg protein | wikipedia.org |
| Bovine Zona Fasciculata-Reticularis (ZFR) | M3 | 0.45 nM | ~8000 sites/cell | wikipedia.org |
| Rat Sertoli Cells (Primary Culture) | M1, M2, M3, M4, M5 (mRNA) | 1.78 ± 0.32 nM | 221 ± 20 fmol/mg protein | fishersci.ca |
| Mouse Spinal Cord (Primary Culture, 21 days) | Not Specified | Not Specified | ~340 pmol/g protein | wikidata.org |
To determine the specific subtype present in a cell system, competition binding assays are frequently performed. In this technique, the displacement of [³H]QNB by various subtype-selective antagonists is measured. The relative potency of antagonists like pirenzepine (B46924) (M1-selective), AF-DX 116 (M2-selective), and 4-DAMP (M3-selective) helps to create a pharmacological profile that identifies the receptor subtype(s). wikipedia.orgwikipedia.org For example, in bovine ZFR cells, the high potency of 4-DAMP in displacing [³H]QNB, compared to pirenzepine, indicated the predominance of the M3 receptor subtype. wikipedia.org Similarly, in MCM1 atrial cells, the low affinity for pirenzepine and high affinity for AF-DX 116 confirmed the receptors were of the M2 subtype. wikipedia.org
Furthermore, cell culture systems are instrumental in studying the functional consequences of receptor activation and the mechanisms of receptor regulation. For instance, in embryonic chicken cerebrum and N1E-115 neuroblastoma cell cultures, activation of muscarinic receptors with the agonist carbachol led to a significant decrease in [³H]QNB binding sites, a phenomenon known as receptor downregulation. wikipedia.org Studies in dissociated mouse spinal cord cultures have also used [³H]QNB binding to quantify receptor loss following exposure to excitotoxins like glutamic and kainic acids, suggesting that the majority of muscarinic binding sites are located on neurons that are susceptible to excitotoxicity. wikidata.orgfishersci.ca
Research Findings on Receptor Characterization using this compound in Cell Cultures
| Cell System | Research Focus | Key Finding | Reference |
|---|---|---|---|
| CHO cells expressing M1-M5 | Receptor Downregulation | Carbachol (1 mM for 24h) caused the most significant downregulation of M1 receptors, as measured by [³H]QNB binding. | fishersci.ca |
| INS-1 cells transfected with M1 or M3 | Functional Analysis | Overexpression of either M1 or M3 receptors enhanced maximal responses to carbachol. | nih.gov |
| MCM1 atrial cells | Subtype Identification | Competition binding with pirenzepine and AF-DX 116 against [³H]QNB confirmed the presence of M2 receptors. | wikipedia.org |
| Bovine ZFR cells | Subtype Identification | Competition binding with 4-DAMP and pirenzepine against [³H]QNB indicated the presence of M3 receptors. | wikipedia.org |
| N1E-115 neuroblastoma cells | Receptor Regulation | Chronic membrane depolarization affected the number of muscarinic receptors as determined by [³H]QNB binding assays. | nih.gov |
| Mouse Spinal Cord Cultures | Receptor Localization | Exposure to glutamate, a neurotoxin, caused a loss of up to 79% of [³H]QNB binding sites, indicating their neuronal location. | wikidata.org |
These methodological approaches, centered on the use of this compound in various cell culture systems, have been fundamental in dissecting the pharmacology of individual muscarinic receptor subtypes and understanding their regulation.
Structure Activity Relationship Sar Studies and Analogues
Molecular Modifications and Their Impact on Receptor Affinity
The core structure of QNB, a potent muscarinic antagonist, has been systematically modified to probe the requirements for high-affinity binding. osti.gov Research has shown that the molecule can be altered in various ways while retaining its affinity for the muscarinic receptor. osti.gov Key interactions for QNB binding include a hydrogen bond between the receptor's asparagine residue (Asn6.52) and the hydroxyl and ester groups of the ligand, and an ion-pair interaction between the cationic amine of QNB and an aspartate residue (Asp3.32) in the receptor. nih.gov The ligand is further enclosed by an aromatic cage of tyrosine residues. nih.gov Modifications focus on the ester portion of the molecule, particularly the phenyl rings and the hydroxyl group.
Replacing one of the two phenyl groups on the benzilate portion of QNB has been a fruitful strategy for developing new analogues with altered properties. osti.govnih.gov Studies have shown that one phenyl ring can be substituted with a variety of other groups, including less lipophilic heterocyclic moieties, while maintaining receptor affinity. osti.govnih.gov This type of modification can also confer a higher affinity for specific muscarinic receptor subtypes. osti.gov
For instance, replacing a phenyl group with a methyl group to create 3-quinuclidinyl atrolactate (QNA) resulted in an analogue with altered subtype selectivity. osti.gov In another study, substituting a phenyl ring with a 2-thienyl group produced a derivative that was more potent than its brominated parent compound (BrQNB) at both m1 and m2 receptors and was also less lipophilic. nih.gov
Further research involved replacing a phenyl ring with an alkoxyalkyl moiety. nih.gov The position of the oxygen atom in this new side chain was found to be critical for receptor affinity. An oxygen atom in the beta-position relative to the chiral carbon was not well-tolerated, whereas an oxygen in the gamma-position did not significantly change the affinity for the muscarinic receptor. nih.gov
| Modification | Substituted Group | Effect on Affinity/Potency | Reference |
|---|---|---|---|
| Phenyl to Methyl | Methyl | Altered subtype selectivity (M1 vs. M2) | osti.gov |
| Phenyl to Thienyl | 2-Thienyl | Increased potency at m1 and m2 receptors compared to BrQNB | nih.gov |
| Phenyl to Alkoxyalkyl | Alkoxyalkyl (Oxygen at β-position) | Poorly tolerated, reduced affinity | nih.gov |
| Phenyl to Alkoxyalkyl | Alkoxyalkyl (Oxygen at γ-position) | Affinity unchanged | nih.gov |
Halogenation of QNB and its analogues has been explored, particularly for the development of radiolabeled ligands for imaging studies. osti.gov The introduction of a halogen atom, such as iodine or bromine, can be achieved by modifying the phenyl rings. osti.govnih.gov For example, the ligand IQNP was developed by replacing a phenyl ring with a group that facilitates the incorporation of iodine. osti.gov A brominated analogue, BrQNP, was also prepared. osti.gov
The effect of halogenation on receptor affinity can depend on the rest of the molecule's structure. In one study, adding a bromine atom to the remaining phenyl ring of a QNB analogue (where the other phenyl had been replaced by an alkoxyalkyl group) led to a significant reduction in affinity. nih.gov This was noted as a "striking contrast" to the results typically obtained from the halogenation of the parent QNB molecule, suggesting complex structure-activity relationships. nih.gov The choice of halogen is also a consideration; the chemical reactivity of iodine is lower than that of fluorine, which can affect the stability and labeling process of the resulting compound. researchgate.net
Derivatives with Modified Phenyl Groups
Development of Subtype-Selective Antagonists
A major challenge in muscarinic receptor pharmacology is the high degree of similarity in the orthosteric (primary) binding site across the five receptor subtypes (M1-M5). nih.gov This makes the development of subtype-selective antagonists difficult, as non-selective drugs like atropine (B194438) can cause unwanted side effects by acting on multiple subtypes simultaneously. researchgate.net (R)-(-)-QNB itself is a non-selective antagonist. sigmaaldrich.com
To overcome this, researchers have exploited subtle differences in the receptor structures. For example, a structure-guided approach was used to develop M3-selective antagonists by targeting a single amino acid difference between the M2 and M3 receptor binding pockets. nih.gov This strategy, which started from the binding mode of QNB, yielded antagonists with up to 100-fold selectivity in affinity for M3 over M2 receptors. nih.gov
Modifications to the QNB structure have also led to subtype selectivity. As mentioned, replacing a phenyl ring with other chemical groups can enhance affinity for certain subtypes. osti.gov The stereochemistry of these analogues is also critical. For instance, while the (R)-configuration of the quinuclidinol alcohol generally leads to higher potency, the (S)-configuration enantiomers of QNB and its analogues were found to be more selective for M1 receptors. nih.gov One such diastereomer, (Sa,Rb)-QNA, was found to be as potent and selective for M1 receptors as the well-known M1-selective antagonist, pirenzepine (B46924). nih.gov In another series of analogues, replacing a phenyl group with heterocyclic moieties resulted in compounds with a slight selectivity for m1 receptors. nih.gov
Design of Bitopic Ligands for Enhanced Selectivity
A promising strategy to achieve subtype selectivity is the design of bitopic ligands. frontiersin.orgnih.gov These molecules are engineered to simultaneously bind to two distinct sites on the receptor: the highly conserved orthosteric site and a less conserved, topographically separate allosteric site. nih.govacs.org This dual-binding approach aims to combine the high affinity conferred by the orthosteric interaction with the high selectivity provided by the allosteric interaction. frontiersin.orgresearchgate.net
The development of bitopic ligands for muscarinic receptors has been an active area of research. researchgate.netcuni.cz These ligands typically consist of an orthosteric pharmacophore (often derived from a known ligand like QNB or an agonist like iperoxo), an allosteric pharmacophore, and a linker chain connecting the two. acs.orgrsc.org The allosteric binding sites are located in the extracellular vestibule of the receptor and are more structurally diverse among subtypes, making them attractive targets for achieving selectivity. cuni.cz
Studies on bitopic agonists for the M1 receptor, such as TBPB and 77-LH-28-1, have provided insights into this mechanism. nih.gov Mutagenesis studies revealed that the second extracellular loop (ECL2) of the receptor is particularly important for the selective binding of these bitopic ligands. nih.gov Molecular modeling suggests these ligands extend from the orthosteric site toward the allosteric site, consistent with a bitopic binding mode. nih.gov The design of such ligands requires detailed knowledge of both the orthosteric and allosteric sites of the target receptor. researchgate.net
Stereochemical Impact on Pharmacological Profile
Stereochemistry is a critical determinant of the pharmacological activity of QNB and its analogues. nih.govnih.gov The QNB molecule has a chiral center at the 3-position of the quinuclidine (B89598) ring and another at the benzylic carbon. The naturally potent antagonist is the (R)-enantiomer with respect to the quinuclidinol portion. nih.gov
Studies comparing the enantiomers of QNB and related compounds have consistently shown that esters of (R)-3-quinuclidinol possess a greater affinity for M1 and M2 muscarinic receptors than their (S)-counterparts. nih.gov In one study, (R)-QNB was identified as the most potent isomer in the series tested. nih.gov Similarly, for the anticholinergic agent phencynonate (B10779301) (CPG), the R(–)-isomer exhibited a significantly higher affinity for central muscarinic receptors compared to the S(+)-isomer. chinaphar.com The (R) isomer of the quinuclidinyl moiety is generally considered to impart greater biological activity to these ligands. osti.gov
| Compound Series | Stereochemistry | Pharmacological Effect | Reference |
|---|---|---|---|
| QNB, QNX, QNA | (R)-quinuclidinol | Greater affinity for M1/M2 receptors | nih.gov |
| QNB | (R)-isomer | Most potent isomer in the series | nih.gov |
| QNB, QNX, QNA | (S)-quinuclidinol | More selective for M1 receptors | nih.gov |
| Pencynonate (CPG) | R(–)-isomer | Higher affinity than S(+)-isomer | chinaphar.com |
| Thiencynonate | S-isomer | Higher affinity than R-isomer | austinpublishinggroup.com |
Historical and Ethical Considerations in Research
Evolution of Stereochemical Assignments for QNB Analogues
The study of 3-quinuclidinyl benzilate (QNB) and its analogues is deeply connected with the understanding of stereochemistry, as the spatial arrangement of atoms in these molecules is a critical determinant of their biological activity. The QNB molecule possesses two chiral centers: one at the C-3 position of the quinuclidine (B89598) ring and another at the benzilate carbon. This results in the possibility of four stereoisomers. The specific enantiomer, (R)-(-)-3-quinuclidinyl benzilate, is of particular interest in research.
The process of assigning the absolute configuration to these complex molecules has evolved with advances in analytical chemistry. Early research relied on classical methods of resolution and comparison of optical activity. However, definitive assignment requires more advanced techniques. X-ray crystallography, for instance, has been an indispensable tool for unambiguously determining the three-dimensional structure of these compounds and their intermediates, confirming the relative and absolute stereochemistry of synthesized analogues. liverpool.ac.ukliverpool.ac.uk The synthesis of quinuclidine derivatives often involves stereoselective steps, and the precise characterization of the resulting diastereomers is crucial. nih.gov
A notable example of the evolution in stereochemical assignment is the case of the radioiodinated QNB analogue, 4-iodoquinuclidinyl benzilate (4IQNB). This compound, used as a high-affinity ligand for imaging muscarinic receptors, also has two chiral centers. An enantiomer with high binding affinity was initially assigned the configuration (R,R)-4-IQNB. semanticscholar.org However, subsequent in vivo studies and further analysis led to a correction of this assignment. In 1997, researchers demonstrated that the initial assignment for the benzilic acid center was incorrect. The correct designation for this more active diastereomer was determined to be (R)-quinuclidinyl-(S)-4-iodobenzilate, now referred to as (R,S)-4-IQNB. semanticscholar.orgnih.govriss.krresearchgate.net This correction underscored the complexity of stereochemical analysis and the importance of continuous validation of structural assignments as more sophisticated methods become available.
The stereochemical configuration has a profound impact on the binding affinity of these analogues to muscarinic acetylcholine (B1216132) receptors. nih.gov Studies have consistently shown that the (R)-enantiomer of QNB is significantly more potent than the (S)-enantiomer. This stereoselectivity is a key consideration in the design and synthesis of new analogues for research and potential therapeutic applications.
Dual Use Research of Concern (DURC) Implications related to QNB and its Analogues
The research history of 3-quinuclidinyl benzilate (QNB) is a prominent case study in the field of Dual Use Research of Concern (DURC). DURC is defined by the U.S. National Science Advisory Board for Biosecurity (NSABB) as "life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat with broad potential consequences to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security". siu.eduasm.orgbiosecuritycentral.org
QNB, also known by the military code BZ, was first synthesized in 1951 by the pharmaceutical company Hoffmann-La Roche during research into antispasmodic agents similar to atropine (B194438) for treating gastrointestinal issues. chemicalbook.comwikipedia.orgnih.gov While it was found unsuitable for that purpose, its potent anticholinergic and psychoactive properties attracted the interest of the United States military. wikipedia.org By 1961, the U.S. Army had standardized BZ as a non-lethal incapacitating chemical warfare agent, designed to cause disorientation and hallucinations, thereby preventing military personnel from performing their duties without causing fatalities. iiab.memsdmanuals.combritannica.com It was stockpiled as a chemical weapon and is now controlled under Schedule 2 of the Chemical Weapons Convention. guidetopharmacology.org
The dual-use dilemma arises from the fact that the same fundamental research that explores QNB analogues for legitimate medical purposes—such as developing treatments for diseases involving the muscarinic acetylcholine receptor system—can also be exploited to create more potent or effective incapacitating agents. mmsl.czmedvik.czmmsl.cz A review on the derivatives of BZ highlights that peer-reviewed studies reporting on new compounds with effects comparable to or greater than BZ are prime examples of DURC. mmsl.cz The development of analogues with increased potency, faster onset, or different modes of delivery for pharmaceutical applications could inadvertently provide the knowledge for the creation of new chemical threats. For example, research programs developed even more potent and longer-lasting analogues like EA-3167. wikipedia.org
This places a significant ethical responsibility on researchers, institutions, and scientific publishers. The potential for misuse requires careful consideration and management of research findings. The goal is to preserve the benefits of life sciences research while minimizing the risk that the knowledge generated could be used for harmful purposes. The case of QNB and its analogues serves as a critical reminder of the inherent dual-use potential in chemical and biological research and the need for robust oversight and ethical guidelines. biosecuritycentral.orgmmsl.cz
Future Directions in R Qnb Research
Development of Novel Muscarinic Acetylcholine (B1216132) Receptor-Targeting Agents
The development of new drugs targeting mAChRs is moving away from non-selective antagonists like (R)-(-)-QNB and towards agents with greater subtype selectivity. mdpi.comnih.gov The five muscarinic receptor subtypes (M1-M5) have distinct distributions and functions, and non-selective compounds can trigger a wide range of undesirable side effects. mdpi.comnih.gov Consequently, the current focus is on designing subtype-selective agonists, antagonists, and allosteric modulators that can target specific receptor populations implicated in disease pathology while minimizing off-target effects. nih.gov
A prominent example of this new direction is the development of xanomeline (B1663083), a muscarinic agonist with a preference for M1 and M4 receptor subtypes. wikipedia.orgguidetopharmacology.org This compound represents a significant shift in strategy, moving from broad antagonism to selective activation of receptors involved in cognitive processes (M1) and the modulation of dopamine (B1211576) pathways (M4). wikipedia.orgpsychiatrictimes.com Furthermore, innovative therapeutic approaches involve co-administering a centrally acting agonist like xanomeline with a peripherally restricted muscarinic antagonist. nih.govpsychiatrist.com This strategy aims to mitigate the peripheral cholinergic side effects (often mediated by M2 and M3 receptors) while preserving the desired therapeutic action in the central nervous system. nih.govpsychiatrist.com This dual-component approach showcases the evolution of muscarinic drug development toward maximizing efficacy and improving tolerability.
Further Elucidation of Receptor Subtype-Specific Functions and Clinical Significance
A critical frontier in muscarinic research is the continued clarification of the precise roles of each mAChR subtype. mdpi.com Understanding these distinct functions is paramount for developing targeted therapies for a range of neuropsychiatric and neurological disorders. nih.govnih.gov
Current research increasingly links specific subtypes to particular physiological and pathological processes. The table below summarizes the emerging clinical significance of individual muscarinic receptor subtypes.
| Receptor Subtype | Primary CNS Location(s) | Associated Functions & Clinical Significance |
| M1 | Prefrontal Cortex, Hippocampus | Implicated in learning, memory, and cognitive processes. A key target for treating cognitive deficits in Alzheimer's disease and schizophrenia. mdpi.comnih.gov |
| M2 | Brainstem, Thalamus (presynaptic) | Acts as an autoreceptor to inhibit acetylcholine release; also involved in cardiac function. M2/M3 activation is linked to peripheral side effects of non-selective agents. nih.gov |
| M3 | Smooth Muscle, Glands | Primarily associated with peripheral functions like smooth muscle contraction and glandular secretions. nih.gov |
| M4 | Striatum | Modulates dopamine release, making it a promising target for antipsychotic therapies in schizophrenia. mdpi.comnih.govpsychiatrictimes.com |
| M5 | Substantia Nigra, Ventral Tegmental Area | Involved in dopamine release and reward pathways; implicated in drug addiction and anxiety-related behaviors. mdpi.comnih.gov |
This growing body of knowledge underscores a paradigm shift away from the broad-spectrum effects of compounds like this compound toward a more nuanced, subtype-driven approach to treatment. psychiatrictimes.com
Translational Research Opportunities for Therapeutic Development
The insights gained from decades of muscarinic receptor research are now being translated into promising clinical applications. The development of subtype-preferring modulators is at the forefront of this translational effort, offering new hope for treating complex neuropsychiatric disorders that have been difficult to manage with existing medications. nih.gov
Schizophrenia, for instance, has traditionally been treated with dopamine receptor antagonists. However, the muscarinic hypothesis, which posits that dysfunction in cholinergic pathways contributes to the disorder, has paved the way for new therapeutic strategies. psychiatrictimes.com Clinical trials with M1/M4-preferring agonists like xanomeline have shown potential in addressing not only the positive symptoms of schizophrenia but also the cognitive and negative symptoms, which are often poorly managed by current treatments. psychiatrictimes.compsychiatrist.com This represents a significant potential breakthrough, moving the field beyond dopamine-centric models of psychosis. psychiatrictimes.com Similarly, the M1 receptor remains a key target for Alzheimer's disease research, with ongoing efforts to develop agonists that can ameliorate cognitive decline. mdpi.comnih.gov
Advanced Imaging Applications in Human Brain Studies
The use of radiolabeled this compound analogs, such as [¹²³I]IQNB, was foundational for in-vivo mapping of mAChR distribution with Single Photon Emission Computed Tomography (SPECT). nih.govosti.gov However, the future of muscarinic imaging lies in more sophisticated applications using Positron Emission Tomography (PET) and advanced tracers that can provide deeper insights into receptor function. nih.govresearchgate.net
Modern PET tracer development has evolved significantly. While early tracers were designed for high affinity to ensure strong signal, newer radioligands often have lower affinity. nih.gov This allows for the dynamic measurement of receptor occupancy by therapeutic drugs and can even be used to detect changes in the concentration of endogenous acetylcholine in the brain. nih.gov
A key goal is the development of subtype-selective PET tracers. nih.gov Such tools would allow researchers to visualize the density and function of specific mAChR subtypes in the living human brain, monitor disease progression, and verify that new drugs are engaging their intended targets. For example, the tracer [¹¹C]MK-6884 has been developed as a PET agent for studying the M4 receptor, which is a crucial step in developing drugs that target this subtype. acs.org These advanced imaging techniques are essential for accelerating the development of the next generation of muscarinic receptor-targeting therapies. researchgate.netnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
